N-Methylbenzo[b]thiophen-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-methyl-1-benzothiophen-4-amine |
InChI |
InChI=1S/C9H9NS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10H,1H3 |
InChI Key |
QPAQQOBCIZAVDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-Methylbenzo[b]thiophen-4-amine by providing information about the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the N-H proton, the N-methyl protons, and the protons on the bicyclic aromatic ring system.
Aromatic and Thiophenic Protons: The five protons on the benzo[b]thiophene ring system would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their exact chemical shifts and coupling patterns are influenced by the electron-donating effect of the amino group. For the parent benzo[b]thiophene, protons appear at specific shifts; for example, ¹H NMR data shows signals around δ 7.33-7.88 ppm. chemicalbook.com The amino group at the 4-position would significantly alter these shifts.
N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet. Its chemical shift is variable and concentration-dependent, typically falling in the δ 3-5 ppm range, and would disappear upon exchange with deuterium (B1214612) oxide (D₂O).
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen would appear as a sharp singlet, deshielded by the adjacent nitrogen atom. In similar N-methylated aromatic amines, this signal is typically found around δ 2.8-3.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.
Aromatic and Thiophenic Carbons: The eight carbons of the benzo[b]thiophene core are expected to resonate in the δ 110-150 ppm region. The carbon atom directly bonded to the nitrogen (C4) would be significantly influenced by the amino group.
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear at a much higher field (upfield), typically in the range of δ 25-35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Spectroscopy | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic/Thiophenic Protons | ¹H NMR | 6.5 - 8.0 | Multiplets, Doublets |
| N-H Proton | ¹H NMR | 3.0 - 5.0 | Broad Singlet |
| N-CH₃ Protons | ¹H NMR | 2.8 - 3.0 | Singlet |
| Aromatic/Thiophenic Carbons | ¹³C NMR | 110 - 150 | N/A |
| N-CH₃ Carbon | ¹³C NMR | 25 - 35 | N/A |
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound, the expected exact mass can be calculated.
Molecular Formula: C₉H₉NS cymitquimica.com
Calculated Exact Mass: 163.0456 m/z for the molecular ion [M]⁺.
Mass Spectrometry (MS) Fragmentation Analysis
Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns.
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 163. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgwhitman.edu
Major Fragments: The fragmentation of N-methyl aromatic amines is well-documented. nih.govnist.gov Alpha-cleavage, the cleavage of a bond adjacent to the nitrogen atom, is a dominant pathway. libretexts.org
Loss of a methyl radical (•CH₃): This would result in a significant fragment ion at m/z 148 ([M-15]⁺).
Fragmentation of the Ring System: The benzo[b]thiophene cation radical is relatively stable. nist.gov Subsequent fragmentation could involve the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), a pattern observed in the fragmentation of aniline. acs.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value (m/z) | Interpretation |
|---|---|---|---|
| HRMS | [M]⁺ | 163.0456 | Molecular Ion (C₉H₉NS) |
| MS | [M]⁺ | 163 | Molecular Ion Peak |
| MS | Fragment | 148 | [M-CH₃]⁺ (Loss of methyl radical) |
Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amine (N-H), the N-methyl group, and the aromatic system.
N-H Stretch: As a secondary amine, a single, relatively weak absorption band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹. vscht.cz
C-N Stretch: The stretching vibration of the aromatic C-N bond is expected to produce a strong band in the 1335–1250 cm⁻¹ range. orgchemboulder.com
N-H Wag: Primary and secondary amines exhibit a strong, broad N-H "wagging" vibration out of the plane, which is found between 910 and 665 cm⁻¹. orgchemboulder.com
Aromatic C=C Stretches: Multiple bands in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (Methyl) | 2975 - 2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |
| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Determination
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is related to its conjugation and chromophore system. The benzo[b]thiophene moiety is a known chromophore.
Electronic Transitions: The spectrum is expected to be dominated by π→π* transitions associated with the conjugated benzo[b]thiophene system. The parent benzo[b]thiophene exhibits absorption maxima in the UV region. nist.gov
Auxochromic Effects: The N-methylamino group at the 4-position acts as a powerful electron-donating group (auxochrome). This will cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) due to extended conjugation of the nitrogen lone pair with the aromatic π-system. acs.org
Solvatochromism: The position of the absorption maxima may be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is common in molecules with significant charge-transfer character. acs.org
Table 4: Predicted UV-Vis Spectroscopic Properties for this compound
| Transition Type | Chromophore | Expected Effect |
|---|---|---|
| π→π | Benzo[b]thiophene | Strong absorption in the UV region. |
| n→π | N-methylamino group | Bathochromic and hyperchromic shifts of π→π* bands. Potential for solvatochromism. |
X-ray Crystallography for Definitive Three-Dimensional Molecular Structure and Stereochemistry
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and intermolecular interactions.
As of now, no crystal structure for this compound has been deposited in public databases. However, analysis of related structures allows for a prediction of its key structural features. nih.govnih.gov
Molecular Geometry: A crystallographic study would confirm the planarity of the benzo[b]thiophene ring system. It would also determine the geometry around the nitrogen atom, which is expected to be trigonal planar or shallow trigonal pyramidal, and the orientation of the methyl group relative to the aromatic ring.
Table 5: Predicted X-ray Crystallography Parameters and Insights for this compound
| Structural Feature | Information to be Gained |
|---|---|
| Bond Lengths and Angles | Precise C-S, C-N, C-C, and C-H bond lengths and angles. |
| Torsion Angles | Confirmation of ring planarity and substituent orientation. |
| Nitrogen Atom Geometry | Determination of sp² vs. sp³ character (trigonal planar vs. pyramidal). |
| Crystal Packing | Analysis of intermolecular forces like hydrogen bonding and π-stacking. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov By using functionals like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), a stable, low-energy conformation of N-Methylbenzo[b]thiophen-4-amine can be calculated. nih.gov
These calculations provide precise bond lengths, bond angles, and dihedral angles. The optimization process seeks the minimum energy structure on the potential energy surface, representing the molecule's most stable arrangement. For the benzo[b]thiophene core, DFT accurately models the planarity of the fused ring system, while for the N-methylamino substituent, it determines the most favorable orientation relative to the aromatic ring. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Values) Note: These values are representative and based on DFT calculations for similar heterocyclic amine structures. Actual values would require specific calculation.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-S (thiophene ring) | 1.75 Å |
| C-N (amine bond) | 1.38 Å | |
| N-C (methyl bond) | 1.45 Å | |
| C-H (aromatic) | 1.08 Å | |
| Bond Angle | C-S-C (thiophene ring) | 92.0° |
| C-C-N (amine to ring) | 121.5° | |
| C-N-C (methylamine) | 118.0° |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system and the nitrogen atom of the amino group. The LUMO is likely distributed across the aromatic system. A smaller energy gap would suggest the molecule is more polarizable and reactive, potentially indicating higher biological activity. nih.gov Studies on similar benzo[b]thiophene derivatives have shown energy gaps in the range of 3.2 to 3.6 eV. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies (Representative Values) Note: Values are based on typical DFT (B3LYP/6-31G+) calculations for analogous aromatic amines.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 3.90 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Centers
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). Green and yellow represent areas of neutral potential. researchgate.netyoutube.com
For this compound, the MEP map would show a region of high negative potential (red) around the electronegative nitrogen and sulfur atoms, identifying them as likely sites for hydrogen bonding or coordination with electrophiles. researchgate.net The hydrogen atoms of the methyl and amino groups, as well as those on the aromatic ring, would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations model the behavior of a molecule and its environment over time. researchgate.net For this compound, an MD simulation can be used to study its conformational flexibility and the stability of its interactions when bound to a biological target, such as a protein. nih.gov
In a typical MD simulation, the ligand-protein complex is placed in a simulated aqueous environment. The simulation tracks the movements of all atoms over a set period (nanoseconds to microseconds). Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the protein's binding site suggests a stable binding mode. RMSF analysis reveals which parts of the ligand and protein are flexible or rigid during the interaction. nih.gov These simulations provide crucial insights into the dynamic nature of the binding, which is essential for drug design.
Molecular Docking Studies for Ligand Binding Prediction and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govorientjchem.org Given the prevalence of benzo[b]thiophene scaffolds in kinase inhibitors and other therapeutic agents, docking studies are essential to hypothesize the potential targets for this compound. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. researchgate.net A more negative score typically indicates a stronger, more favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the binding pocket. researchgate.net For this compound, the amino group could act as a hydrogen bond donor or acceptor, while the benzo[b]thiophene ring could form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.
Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target Note: This table is illustrative. The target and results are hypothetical, based on studies of similar compounds.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| MAP2K6 (3VN9) | -8.5 | LYS105, GLN120 | Hydrogen Bond (with NH) |
| PHE178 | Pi-Pi Stacking (with thiophene (B33073) ring) | ||
| VAL85, ILE150 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study cannot be performed on a single molecule, it is a critical next step in drug discovery once a series of analogs of this compound are synthesized and tested.
A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), goes further by analyzing the 3D properties of the molecules. These models generate contour maps that visualize regions where modifying steric, electrostatic, or hydrogen-bonding properties would likely increase or decrease biological activity. For a series of N-substituted benzo[b]thiophen-4-amines, a 3D-QSAR model could guide the design of new derivatives with enhanced potency by indicating, for example, where a bulky group might be favorable (steric map) or where a hydrogen bond acceptor would improve binding (electrostatic map).
Applications As a Synthetic Scaffold and Building Block in Advanced Organic Synthesis
Precursor in Complex Heterocyclic Compound Synthesis
The N-methylamino group and the aromatic backbone of N-Methylbenzo[b]thiophen-4-amine serve as reactive sites for the construction of fused heterocyclic systems. A notable application of N-methylated aminobenzothiophene derivatives is in the synthesis of thieno[2,3-d]pyrimidine-based compounds, which are of interest for their potential as multi-target-directed ligands.
For instance, a synthetic strategy to obtain N-methyl-2-phenyl-5,6,7,8-tetrahydrobenzo researchgate.netuqtr.cathieno[2,3-d]pyrimidin-4-amine involves a multi-step sequence starting from a 2-aminotetrahydrobenzo[b]thiophene-3-carboxylate. This precursor is cyclized to a thieno[2,3-d]pyrimidinone, which is then chlorinated. Subsequent reaction with an appropriate amine and further modifications can lead to the desired N-methylated product. The final N-methylated compound has been investigated for its inhibitory activity against enzymes such as 15-lipoxygenase and cyclooxygenases, which are involved in inflammatory processes nih.gov.
The general synthetic approach highlights the utility of the aminobenzothiophene scaffold in building complex heterocyclic systems with potential therapeutic applications. The N-methyl group in the final product can significantly influence its biological activity and pharmacokinetic properties.
Table 1: Synthesis of a Complex Heterocyclic Compound
| Starting Material | Key Intermediates | Final Product | Application |
|---|---|---|---|
| Cyclohexanone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate; 4-chloro-5,6,7,8-tetrahydrobenzo researchgate.netuqtr.cathieno[2,3-d]pyrimidine | N-methyl-2-phenyl-5,6,7,8-tetrahydrobenzo researchgate.netuqtr.cathieno[2,3-d]pyrimidin-4-amine | Inhibition of inflammatory enzymes |
Intermediate in Multi-Step Organic Transformations
The reactivity of the amino group and the potential for functionalization of the aromatic rings make this compound a valuable intermediate in multi-step organic synthesis. The amino group can be a handle for introducing a variety of substituents or for participating in cyclization reactions to build more complex structures.
The synthesis of amino acid prodrugs based on thienopyridine scaffolds provides an example of how aminothiophene derivatives can be utilized in multi-step sequences. In these syntheses, a thienopyridine core is N-alkylated, and then coupled with N-Boc-protected amino acids nih.gov. An N-methylated aminobenzothiophene could potentially be employed in similar multi-step sequences to create a library of compounds for biological screening. The ability to build upon the this compound core through sequential reactions underscores its utility as a versatile intermediate in the synthesis of diverse molecular architectures.
Mechanistic and Target Oriented Biological Research Perspectives Non Clinical
Exploration of Molecular Targets and Biological Pathways
Research into N-Methylbenzo[b]thiophen-4-amine and its related structures has unveiled a diverse array of molecular targets and biological pathways through which these compounds exert their effects. These investigations are crucial for understanding their therapeutic potential and for guiding the design of more potent and selective agents.
Kinase Inhibition Mechanisms
The benzo[b]thiophene scaffold is a key feature in a variety of kinase inhibitors, which are crucial for treating diseases like cancer. rsc.org These compounds have demonstrated inhibitory activity against a range of kinases, including Ser/Thr kinases, VEGFR-2, CLK1, DYRK1A, AANAT, LIMK1, MK2, PIM kinases, and FGFR4.
Ser/Thr Kinases, CLK1, and DYRK1A: Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). nih.gov For instance, modifying a 5-methoxybenzothiophene-2-carboxamide scaffold by including a 5-hydroxy group broadened the inhibitory effect to include DYRK1A and DYRK1B kinases. nih.gov A 3,5-difluorobenzyl analogue, in particular, showed significant potency against DYRK1A, DYRK1B, and CLK1. nih.gov This multi-targeted inhibition is of interest as co-inhibition of DYRK1A and CLK1 may enhance the modulation of pre-mRNA splicing, a process often dysregulated in cancer. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govdovepress.com Benzo[b]thiophene-based aryl urea (B33335) derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR (Epidermal Growth Factor Receptor). nih.gov One such compound, with a 4-trifluoromethoxy group, demonstrated potent inhibitory effects against both VEGFR-2 and EGFR with IC50 values of 11.3 nM and 46.6 nM, respectively. nih.gov
AANAT: Serotonin N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin. nih.gov Novel benzo[b]thiophene derivatives have been designed as AANAT inhibitors, with one compound exhibiting a high inhibitory activity (IC50 = 1.4 µM). nih.gov
LIMK1: LIM kinase 1 (LIMK1) is involved in the regulation of the actin cytoskeleton and is a target for anti-cancer therapies. 4-Aminobenzothieno[3,2-d]pyrimidines were identified as LIMK1 inhibitors, and subsequent scaffold reversal led to the development of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines with low micromolar inhibition of LIMK1. nih.gov
MK2: Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a drug target for inflammatory diseases. researchgate.net Benzothiophene (B83047) derivatives have been identified as potent and selective inhibitors of MK2, with some compounds showing cellular potency of less than 500 nM. nih.govnih.gov Crystallographic data has provided a rationale for the observed potency and selectivity of these inhibitors. nih.govnih.gov
FGFR4: Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in certain cancers, such as hepatocellular carcinoma. chemrxiv.orgfrontiersin.org Benzo[b]thiophene derivatives have been developed as inhibitors of FGFR kinases. wipo.int Some irreversible kinase inhibitors have shown high selectivity for FGFR4. frontiersin.org
| Kinase Target | Compound Type | Key Findings | IC50 Values |
| CLK1/DYRK1A | 5-hydroxybenzothiophene-2-carboxamides | Multi-targeted inhibition. nih.gov | Dyrk1A = 495 nM, Dyrk1B = 242 nM, Clk1 = 168 nM (for 3,5-difluorobenzyl analogue). nih.gov |
| VEGFR-2/EGFR | Benzothiophene-based aryl ureas | Dual inhibition. nih.gov | VEGFR-2 = 11.3 nM, EGFR = 46.6 nM (for compound 6q). nih.gov |
| AANAT | Benzo[b]thiophene derivatives | High inhibitory activity. nih.gov | 1.4 µM. nih.gov |
| LIMK1 | 4-Aminothieno[2,3-d]pyrimidines | Low micromolar inhibition. nih.gov | Not specified. |
| MK2 | Benzothiophene inhibitors | Potent and selective inhibition. researchgate.netnih.govnih.gov | Ki = 3 nM (for PF-3644022). researchgate.net |
| FGFR4 | Benzo[b]thiophene derivatives | Selective inhibition. frontiersin.orgwipo.int | Not specified. |
Tubulin Polymerization Inhibition Research and Colchicine (B1669291) Binding Site Interactions
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.gov Several benzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization by interacting with the colchicine binding site.
Some benzo[b]thiophene derivatives can replace the trimethoxyphenyl (TMP) ring of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor, while maintaining antiproliferative and tubulin polymerization inhibitory activity. nih.gov These compounds have shown a binding affinity to the colchicine site that is five times stronger than that of CA-4. nih.gov
A series of 9-benzylidene-naphtho[2,3-b]thiophen-4-ones were synthesized and found to strongly inhibit tubulin polymerization. nih.gov The most active of these compounds displaced radiolabeled colchicine from its binding site, with IC50 values three to four times lower than colchicine itself, indicating a potent interaction with the colchicine binding site. nih.gov
Docking studies have shown that certain thiophene (B33073) derivatives bind to the colchicine binding pocket of tubulin, forming hydrogen bond interactions with specific amino acid residues. nih.gov
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For benzo[b]thiophene derivatives, these studies have provided valuable insights into how chemical modifications influence their inhibitory potential.
Influence of Substituent Position and Electronic Properties on Biological Activity
The position and electronic nature of substituents on the benzo[b]thiophene ring system play a critical role in determining the biological activity of these compounds.
In the development of LIMK1 inhibitors, a scaffold reversal from 4-aminobenzothieno[3,2-d]pyrimidines to 5,6-substituted 4-aminothieno[2,3-d]pyrimidines was a key step in identifying potent compounds. nih.gov
For VEGFR-2 inhibitors based on a thiophene-thiazolidinone scaffold, it was found that both hydrophobic and hydrophilic groups on a phenyl ring substituent could result in moderate activity. nih.gov
In a series of benzothiophene-chalcones, the introduction of a substituent at the 3-position significantly improved the inhibition of butyrylcholinesterase (BChE) compared to compounds with a substituent only at the 2-position. nih.gov
For inhibitors of DYRK1A and CLK1, the presence of a 5-hydroxy group on the benzothiophene scaffold was crucial for broadening the inhibitory activity to include DYRK1A and DYRK1B. nih.gov Furthermore, the addition of two fluorine atoms at the meta position of a benzyl (B1604629) substituent was found to be at least additive in boosting inhibitory activity. nih.gov
Mechanistic Insights into Biological Action (e.g., Covalent Inhibition)
There is currently no specific information available in the scientific literature detailing the mechanistic insights into the biological action of this compound, including any potential for covalent inhibition.
In Vitro Biological System Investigations (e.g., Cell Line Studies for Target Engagement, Enzyme Inhibition Assays)
Specific in vitro biological system investigations, such as cell line studies for target engagement or enzyme inhibition assays for this compound, have not been reported in the available research. While studies on related benzo[b]thiophene derivatives have demonstrated activities such as cholinesterase inhibition with determined IC50 values, this data is not available for the this compound variant. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing N-Methylbenzo[b]thiophen-4-amine, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a primary amine (e.g., benzo[b]thiophen-4-amine) can react with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes:
- Temperature : Elevated temperatures (80–100°C) to accelerate reactivity while avoiding decomposition.
- Solvent selection : DMF or acetonitrile for solubility and stability of intermediates.
- Stoichiometry : A 1.2–1.5 molar excess of methylating agent to ensure complete conversion .
Yields are monitored via thin-layer chromatography (TLC, Rf values) and purified using column chromatography with silica gel .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm, multiplet), methyl group (δ 2.8–3.2 ppm, singlet), and NH (if present, δ 3.5–5.0 ppm). Solvent choice (e.g., CDCl₃ or DMSO-d₆) impacts resolution .
- ¹³C NMR : Assignments for aromatic carbons (δ 110–140 ppm), methyl carbon (δ 35–40 ppm), and heterocyclic sulfur-adjacent carbons (δ 125–135 ppm) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of methyl group) validate structure .
- TLC : Rf values (e.g., 0.5 in ethyl acetate/hexane 1:3) monitor reaction progress .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR signal overlap) encountered during the characterization of this compound derivatives?
- Methodological Answer :
- Deuterated Solvent Swapping : Use DMSO-d₆ to resolve broad NH signals or CDCl₃ for sharper aromatic splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H couplings (COSY) or ¹H-¹³C connectivity (HSQC). For example, HSQC can distinguish methyl groups from adjacent aromatic protons .
- Variable Temperature NMR : Heating the sample (50–80°C) reduces signal broadening caused by slow rotational isomerism .
Q. What strategies are effective in improving the regioselectivity of electrophilic substitutions on the benzo[b]thiophene ring system in this compound?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophiles (e.g., nitration at C5 over C3) .
- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to stabilize transition states during Friedel-Crafts alkylation/acylation, favoring substitution at the most electron-rich site .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO maps) predict reactive sites. For example, C3 may show higher electron density than C5 in the parent structure .
Q. What experimental approaches are used to evaluate the bioactivity of this compound derivatives against enzyme targets, and how are structure-activity relationships analyzed?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Kinetic Studies : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., hydrogen bonding with active-site residues) .
- SAR Analysis :
- Substituent Variation : Compare derivatives with substituents at C2 (e.g., -Cl, -OCH₃) to correlate electronic effects with activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., methyl group for lipophilicity, aromatic ring for π-π stacking) using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
